Cambridge id 5270834

Description

Cambridge ID 5270834 (CAS 20358-06-9) is a fluorinated aromatic thioamide compound with the molecular formula C₇H₅FN₂S and a molecular weight of 168.19 g/mol. Key physicochemical properties include:

- LogP (octanol-water partition coefficient): Ranges from 1.57 (iLOGP) to 2.85 (SILICOS-IT), indicating moderate lipophilicity .

- Solubility: 0.249 mg/mL (0.00148 mol/L) in aqueous media, classified as "soluble" .

Synthesized via nucleophilic substitution between brominated intermediates and (2-fluorophenyl)thiourea in chlorinated solvents, this compound exhibits structural motifs common in bioactive molecules, such as antifungal or kinase-targeting agents .

Properties

IUPAC Name |

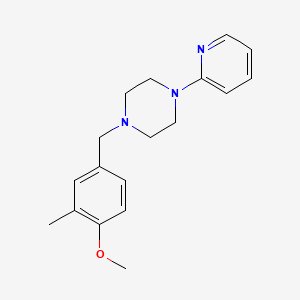

1-[(4-methoxy-3-methylphenyl)methyl]-4-pyridin-2-ylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O/c1-15-13-16(6-7-17(15)22-2)14-20-9-11-21(12-10-20)18-5-3-4-8-19-18/h3-8,13H,9-12,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFVUZDYUIQTGKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CN2CCN(CC2)C3=CC=CC=N3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101177233 | |

| Record name | 1-[(4-Methoxy-3-methylphenyl)methyl]-4-(2-pyridinyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101177233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331856-27-0 | |

| Record name | 1-[(4-Methoxy-3-methylphenyl)methyl]-4-(2-pyridinyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=331856-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(4-Methoxy-3-methylphenyl)methyl]-4-(2-pyridinyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101177233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[5-(2-Methoxy-4-nitrophenyl)-2-furyl]methylene}isonicotinohydrazide typically involves the condensation reaction between 5-(2-methoxy-4-nitrophenyl)-2-furaldehyde and isonicotinohydrazide. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as acetic acid, to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[5-(2-Methoxy-4-nitrophenyl)-2-furyl]methylene}isonicotinohydrazide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Various nucleophiles can be used for substitution reactions, often requiring a catalyst or specific reaction conditions.

Major Products

Oxidation: Formation of nitro-oxide derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

N’-{(E)-[5-(2-Methoxy-4-nitrophenyl)-2-furyl]methylene}isonicotinohydrazide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its bioactive properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-{(E)-[5-(2-Methoxy-4-nitrophenyl)-2-furyl]methylene}isonicotinohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Compound A: CAS 1046861-20-4

Molecular formula: C₆H₅BBrClO₂

Molecular weight: 235.27 g/mol .

| Property | Cambridge ID 5270834 | Compound A |

|---|---|---|

| LogP (XLOGP3) | 2.13 | 2.15 |

| Solubility (mg/mL) | 0.249 | 0.24 |

| BBB Permeability | Yes | Yes |

| CYP Inhibition | CYP1A2 inhibitor | No CYP inhibition |

| Synthetic Accessibility | 2.14 | 2.07 |

Structural Differences:

- Compound A replaces the thioamide group with a boronic ester and introduces bromine/chlorine substituents, enhancing electrophilicity but reducing hydrogen-bonding capacity .

- Functional Impact: The boronic ester in Compound A may improve cross-coupling reactivity for pharmaceutical intermediates, whereas the thioamide in this compound favors metal coordination (e.g., enzyme inhibition) .

Compound B: CAS 428854-24-4

Molecular formula: C₁₇H₁₅FN₈

Molecular weight: 350.35 g/mol .

| Property | This compound | Compound B |

|---|---|---|

| LogP (XLOGP3) | 2.13 | 3.02* |

| Solubility (mg/mL) | 0.249 | <0.1 (low solubility) |

| Bioavailability Score | 0.55 | 0.17 |

| CYP Inhibition | CYP1A2 inhibitor | Undisclosed |

| Synthetic Accessibility | 2.14 | 3.85 |

Structural Differences:

- Compound B incorporates a pyrazolo-pyridinone core with extended aromaticity, increasing molecular weight and complexity .

Research Findings and Implications

Pharmacological Potential

- This compound’s CYP1A2 inhibition suggests utility in drug-drug interaction studies, while Compound B’s low solubility may limit in vivo efficacy without formulation optimization .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Parameter | This compound | Compound A | Compound B |

|---|---|---|---|

| Molecular Formula | C₇H₅FN₂S | C₆H₅BBrClO₂ | C₁₇H₁₅FN₈ |

| Molecular Weight | 168.19 | 235.27 | 350.35 |

| TPSA (Ų) | 67.15 | 40.46 | 98.12* |

| PAINS Alerts | 0 | 0 | 1 (Brenk) |

*Estimated from analogous structures .

Q & A

Q. How can I optimize research proposals on this compound for funding or institutional approval?

- Methodological Answer :

- Gap Analysis : Highlight understudied aspects (e.g., "Prior work lacks [specific application], addressed here via [novel method]").

- Feasibility Testing : Include pilot data or computational proofs-of-concept.

- Impact Statement : Emphasize theoretical advancements and practical applications (e.g., drug development, material engineering) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.